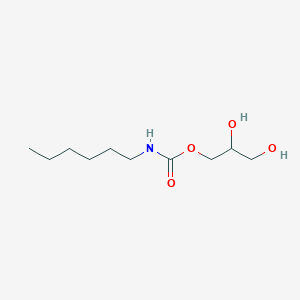
2,3-Dihydroxypropyl hexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl hexylcarbamate is an organic compound with the molecular formula C10H21NO4 It is a carbamate derivative, characterized by the presence of a hexyl group attached to the carbamate moiety and a 2,3-dihydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycerol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Hexyl isocyanate+Glycerol→2,3-Dihydroxypropyl hexylcarbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and selectivity.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl hexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
2,3-Dihydroxypropyl hexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of coatings, adhesives, and other materials.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl hexylcarbamate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbamate group can interact with enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a tert-butyl group instead of a hexyl group.
2,3-Dihydroxypropyl acrylate: Similar dihydroxypropyl group but with an acrylate moiety.
Uniqueness
2,3-Dihydroxypropyl hexylcarbamate is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.
特性
CAS番号 |
683799-94-2 |
|---|---|
分子式 |
C10H21NO4 |
分子量 |
219.28 g/mol |
IUPAC名 |
2,3-dihydroxypropyl N-hexylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-5-6-11-10(14)15-8-9(13)7-12/h9,12-13H,2-8H2,1H3,(H,11,14) |
InChIキー |
FXEUZKTWHZHRDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)

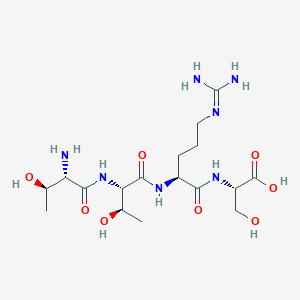

![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
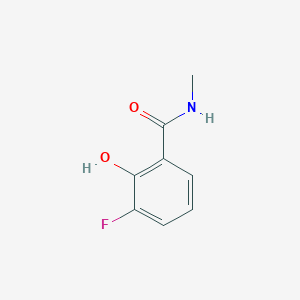
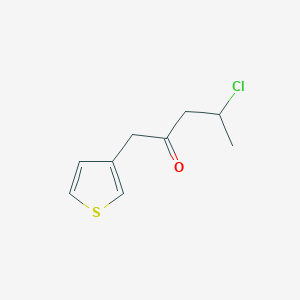
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
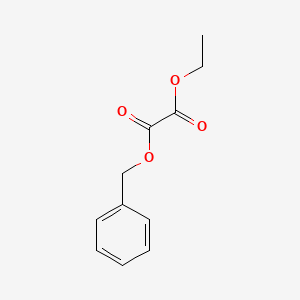
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
